molecular formula C9H8I2O2 B1611119 Ethyl 3,5-diiodobenzoate CAS No. 388613-52-3

Ethyl 3,5-diiodobenzoate

Cat. No.: B1611119
CAS No.: 388613-52-3
M. Wt: 401.97 g/mol
InChI Key: HUOOVSRJBAYPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,5-diiodobenzoate is an organic compound with the molecular formula C9H8I2O2 It is a derivative of benzoic acid, where two iodine atoms are substituted at the 3 and 5 positions of the benzene ring, and an ethyl ester group is attached to the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,5-diiodobenzoate can be synthesized through the esterification of 3,5-diiodobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent production quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form ethyl 3,5-dihydroxybenzoate using reducing agents such as sodium borohydride.

    Oxidation Reactions: Oxidation of this compound can yield various oxidized products depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents such as tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include ethyl 3,5-diaminobenzoate, ethyl 3,5-dialkoxybenzoate, etc.

    Reduction Products: Ethyl 3,5-dihydroxybenzoate.

    Oxidation Products: Various oxidized derivatives of the benzoate ester.

Scientific Research Applications

Ethyl 3,5-diiodobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine atoms.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3,5-diiodobenzoate exerts its effects depends on the specific application. In biological systems, the iodine atoms can facilitate radiolabeling, allowing the compound to be tracked in imaging studies. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with various molecular targets.

Comparison with Similar Compounds

    Ethyl 3,5-dinitrobenzoate: Similar in structure but with nitro groups instead of iodine atoms.

    Ethyl 3,5-dihydroxybenzoate: Similar ester group but with hydroxyl groups instead of iodine atoms.

    Ethyl 3,5-dibromobenzoate: Similar ester group but with bromine atoms instead of iodine atoms.

Uniqueness: Ethyl 3,5-diiodobenzoate is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and potential for radiolabeling applications. The iodine atoms also influence the compound’s electronic properties, making it useful in specific synthetic and analytical applications.

Properties

IUPAC Name

ethyl 3,5-diiodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8I2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOOVSRJBAYPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478390
Record name Ethyl 3,5-diiodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388613-52-3
Record name Ethyl 3,5-diiodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,5-diiodobenzoate
Reactant of Route 2
Ethyl 3,5-diiodobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3,5-diiodobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3,5-diiodobenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 3,5-diiodobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3,5-diiodobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.